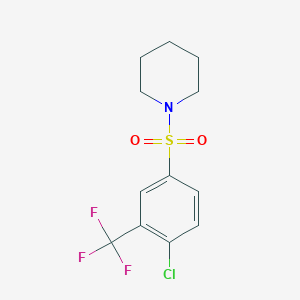

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a chemical compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine structure . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .

Molecular Structure Analysis

The molecular structure of “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is characterized by the presence of a trifluoromethyl group (TFM, -CF3) and a pyridine structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” are characterized by the presence of a fluorine atom and a pyridine in its structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

KDR Kinase Inhibitor

“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” has been used in the discovery and optimization of a series of o-amino-arylurea derivatives, which have been evaluated for their kinase inhibitory activity . The Kinase insert Domain-containing Receptor (KDR) is one of the currently validated targets for anticancer drug discovery and development . This compound has shown promising results in inhibiting KDR kinase, which can serve as a good starting point for further KDR inhibitor optimization and development .

Anticancer Drug Development

This compound has been used in the development of anticancer drugs . The trifluoromethyl group in the compound has shown to exhibit numerous pharmacological activities, making it a valuable component in the development of new chemical entities for drug discovery .

Synthesis of o-amino-arylurea Derivatives

“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” has been used in the synthesis of o-amino-arylurea derivatives . These derivatives have been evaluated for their kinase inhibitory activity, showing potential for further research and development in this area .

Optimization of Drug Design

This compound has been used in the optimization of drug design . The trifluoromethyl group in the compound has shown to significantly affect pharmaceutical growth, making it a key component in the optimization of drug design .

PI3K Inhibition

The trifluoromethyl group in the compound has been used in the development of drugs that inhibit PI3Ks . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .

Development of FDA-Approved Drugs

The trifluoromethyl group in “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine” has been used in the development of FDA-approved drugs . Over the past 20 years, many FDA-approved drugs have incorporated the trifluoromethyl group due to its unique properties and pharmacological activities .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways depending on their specific targets . For instance, some trifluoromethyl compounds have been found to inhibit enzymes involved in inflammatory responses .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can improve their bioavailability .

Result of Action

Based on the known effects of similar trifluoromethyl-containing compounds, it could potentially modulate cellular signaling pathways, inhibit enzymatic activity, or alter gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known for its high electronegativity and size, which can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFIJNYEOIDWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)